

Image acquisition and reconstruction parameters for AZD4694 PET

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Compound of Interest		
Compound Name:	AZD4694	
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Application Notes and Protocols for AZD4694 PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the acquisition and reconstruction of positron emission tomography (PET) images using the amyloid-β (Aβ) imaging agent ¹⁸F-AZD4694 (also known as ¹⁸F-NAV4694). The protocols are designed to ensure standardized and high-quality data collection for clinical research and drug development applications.

Introduction

 18 F-**AZD4694** is a second-generation PET radiotracer with high affinity and specificity for Aβ plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2][3] Its favorable properties, including a longer half-life compared to 11 C-Pittsburgh compound B (PiB) and lower white matter binding than other 18 F-labeled amyloid tracers, make it a valuable tool for in vivo quantification of cerebral Aβ burden.[1][3][4] Accurate and reproducible image acquisition and reconstruction are critical for the reliable interpretation of 18 F-**AZD4694** PET scans in both research and clinical trial settings.

Experimental Protocols Radiotracer Administration and Subject Preparation



- Subject Preparation: No specific dietary restrictions are required before the scan. Subjects should be comfortably positioned in the scanner to minimize motion artifacts. A head holder is recommended to ensure stable head positioning throughout the scan.
- Radiotracer Injection: A bolus injection of ¹⁸F-AZD4694 is administered intravenously. The mean radioactivity of the injected dose is typically around 203 ± 6 MBq (range: 194–218 MBq).[5] There should be no significant differences in the injected radioactivity between different subject groups.[5]

PET Image Acquisition

PET data acquisition should be performed using a high-resolution PET scanner, such as the Siemens High Resolution Research Tomograph (HRRT).[5][6]

- Acquisition Time: Dynamic PET data acquisition should commence immediately after the
 intravenous injection of ¹⁸F-AZD4694 and continue for a total of 93 minutes.[5] However, for
 standardized uptake value ratio (SUVR) calculations, a static acquisition window of 40 to 70
 minutes post-injection is commonly used.[1][3][4][6][7]
- Dynamic Framing: For kinetic modeling, the 93-minute acquisition can be framed as follows:
 - Multiple short frames in the initial minutes to capture the early kinetics.
 - Followed by progressively longer frames.
- Static Framing for SUVR: For SUVR analysis, the data acquired between 40 and 70 minutes post-injection is typically reconstructed into three 10-minute frames (3 x 600s).[1][3][6][7]

MRI Acquisition

A high-resolution T1-weighted structural brain image should be acquired for each subject to facilitate anatomical co-registration and region of interest (ROI) definition.

- Scanner: A 3T Siemens Magnetom scanner with a standard head coil is often used.[1][4][7]
- Sequence: A volumetric magnetization-prepared rapid gradient-echo (MPRAGE) sequence is recommended.[1][3][4][7]



Image Reconstruction and Processing PET Image Reconstruction

- Algorithm: The ordered-subset expectation maximization (OSEM) algorithm is the standard for reconstructing ¹⁸F-AZD4694 PET images.[1][3][6][7]
- Corrections: Standard corrections for attenuation, scatter, and decay should be applied during reconstruction.

Image Processing and Analysis

- Motion Correction: If dynamic imaging is performed, frame-to-frame motion correction should be applied.
- Co-registration: The PET images should be automatically registered to the corresponding T1-weighted MRI space.[1][3][7]
- Spatial Normalization: The T1-weighted images are then linearly and nonlinearly registered
 to a standardized template space, such as the Alzheimer's Disease Neuroimaging Initiative
 (ADNI) template. The transformation parameters are then applied to the co-registered PET
 images.[1][3][4][7]
- Spatial Smoothing: To improve the signal-to-noise ratio, PET images are spatially smoothed to achieve a final resolution of 8 mm full width at half maximum (FWHM).[1][4][7]
- SUVR Calculation:
 - Reference Region: The cerebellar gray matter is used as the reference region for calculating SUVRs.[1][3][4][7]
 - Cortical Composite ROI: A global cortical composite SUVR is often calculated by averaging the SUVRs from several cortical regions, including the precuneus, prefrontal, orbitofrontal, parietal, temporal, anterior, and posterior cingulate cortices.[3][4][7]
- Partial Volume Correction (Optional): Partial volume correction can be performed to account for the potential underestimation of tracer uptake in smaller brain structures due to the limited spatial resolution of PET.[1][3][7]

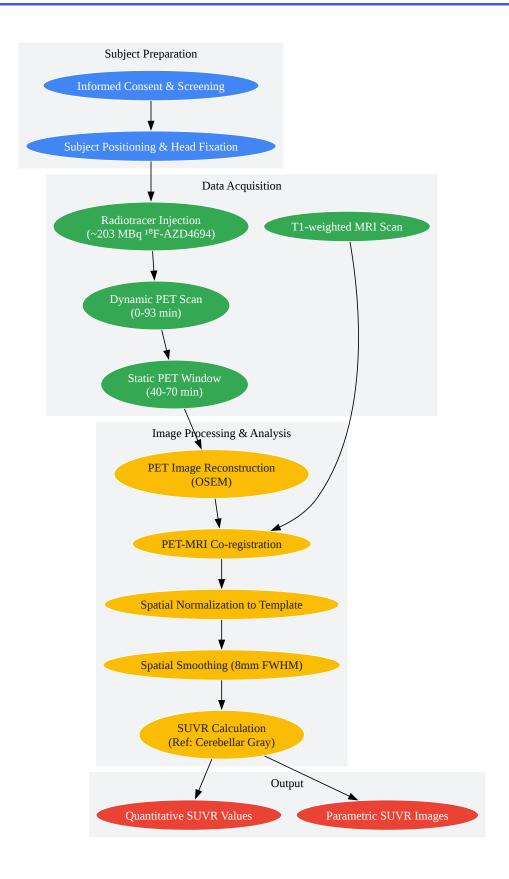


Quantitative Data Summary

Parameter	Value/Method	Reference(s)
Radiotracer	¹⁸ F-AZD4694 (¹⁸ F-NAV4694)	[1][4]
Injected Radioactivity	~203 ± 6 MBq (194–218 MBq)	[5]
PET Scanner	Siemens High Resolution Research Tomograph (HRRT)	[5][6]
Acquisition Mode	List mode	[5]
Total Acquisition Duration	93 minutes (for kinetic modeling)	[5]
Static Acquisition Window (for SUVR)	40–70 minutes post-injection	[1][3][4][6][7]
Static Framing	3 x 600 seconds	[1][3][6][7]
Reconstruction Algorithm	Ordered-Subset Expectation Maximization (OSEM)	[1][3][6][7]
MRI Scanner	3T Siemens Magnetom	[1][4][7]
MRI Sequence	T1-weighted MPRAGE	[1][3][4][7]
Spatial Smoothing	8 mm FWHM	[1][4][7]
Reference Region for SUVR	Cerebellar Gray Matter	[1][3][4][7]
Amyloid Positivity Threshold (SUVR)	1.55	[2][4][8]

Visualizations Experimental Workflow for ¹⁸F-AZD4694 PET Imaging```dot





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